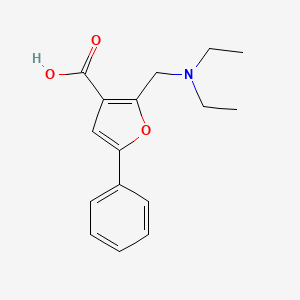

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, also known as DEAPF-3-COOH, is an organic compound with a unique chemical structure. It is a heterocyclic compound composed of five carbon atoms, two nitrogen atoms, and two oxygen atoms, and is a derivative of furan. DEAPF-3-COOH is a versatile molecule with many potential applications in the medical and scientific fields.

Wissenschaftliche Forschungsanwendungen

Biobased Building Blocks

Furan carboxylic acids, including derivatives similar to 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, are recognized as promising biobased building blocks. These compounds are applicable in pharmaceutical and polymer industries due to their unique chemical properties. For instance, the controlled synthesis of furan carboxylic acids from 5-hydroxymethylfurfural (HMF) has been achieved using enzyme cascade systems, highlighting their potential for sustainable and efficient production methods in biotechnology and green chemistry (Hao‐Yu Jia et al., 2019).

Polymer Industry Applications

Furan-2,5-dicarboxylic acid (FDCA), a derivative closely related to the core structure of 2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid, serves as a potential platform chemical in the polymer industry. It is used for manufacturing polyesters, polyamides, and polyurethanes. Research has demonstrated the selective oxidation of HMF to FDCA, showcasing the scalability of this process for industrial applications (Archana Jain et al., 2015).

Biocatalytic Production and High Productivity

The biocatalytic production of furan carboxylic acids has reported high productivities by cofactor-engineered Escherichia coli cells. This process is significant for converting aromatic aldehydes to furan carboxylic acids, demonstrating the industrial viability of microbial synthesis paths for these compounds (Xue-ying Zhang et al., 2020).

Enzymatic Polymerization

Enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides has shown promise as sustainable alternatives to traditional polyphthalamides. This research area explores the use of biobased furan derivatives in high-performance materials, underlining the environmental benefits of integrating furan carboxylic acids into polymer synthesis (Yi Jiang et al., 2015).

Eigenschaften

IUPAC Name |

2-(diethylaminomethyl)-5-phenylfuran-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-3-17(4-2)11-15-13(16(18)19)10-14(20-15)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHTZGVVVJKHIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

32.2 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24800970 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Diethylaminomethyl-5-phenyl-furan-3-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazole-5-carbaldehyde](/img/structure/B2919194.png)

![N-[[3-(4-methoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide](/img/structure/B2919196.png)

![1-benzyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2919197.png)

![1-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B2919198.png)

![2-(3,4-Dimethylphenyl)-4-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2919199.png)

![7-methyl-2-(phenethylthio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2919210.png)

![3-(4-Chloro-3-methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2919211.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-1-acetylpiperidine-4-carboxamide](/img/structure/B2919213.png)